molecular formula C5H5IN4O B597206 3-Amino-6-iodopyrazine-2-carboxamide CAS No. 1244949-61-8

3-Amino-6-iodopyrazine-2-carboxamide

Cat. No.: B597206
CAS No.: 1244949-61-8
M. Wt: 264.026
InChI Key: QDHZJXAAFQGWIY-UHFFFAOYSA-N
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Description

3-Amino-6-iodopyrazine-2-carboxamide is a chemical compound with the molecular formula C5H5IN4O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound.

Preparation Methods

The synthesis of 3-Amino-6-iodopyrazine-2-carboxamide typically involves the iodination of pyrazine derivatives followed by amination and carboxamidation. One common synthetic route includes the following steps:

    Iodination: Pyrazine is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position.

    Amination: The iodinated pyrazine is then reacted with ammonia or an amine to introduce the amino group at the 3-position.

    Carboxamidation: Finally, the compound is treated with a carboxamide source to introduce the carboxamide group at the 2-position.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity .

Chemical Reactions Analysis

3-Amino-6-iodopyrazine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The amino and carboxamide groups can undergo oxidation and reduction reactions. For example, the amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-6-iodopyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-6-iodopyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Amino-6-iodopyrazine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both the iodine and amino groups, which contribute to its distinct chemical and biological properties.

Biological Activity

3-Amino-6-iodopyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological applications, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C5H6N4O
  • Molecular Weight : Approximately 154.13 g/mol
  • IUPAC Name : this compound

The presence of the amino and carboxamide functional groups allows for various biological interactions, making it a candidate for pharmaceutical development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below is a summary of its notable activities:

Activity Type Description
AntimicrobialEffective against Mycobacterium tuberculosis and other bacterial strains.
AnticancerInhibits various cancer cell lines, particularly those with FGFR abnormalities.
Enzyme InhibitionPotential to inhibit c-Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia (CML).

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Starting Material : 3-amino-6-iodopyrazine.
  • Reagent : Carboxylic acid derivatives (e.g., acetic anhydride).
  • Conditions : Reaction under acidic conditions followed by purification.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of 3-amino-pyrazine compounds, including this compound. The results showed significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 12.5 µg/mL for some derivatives . This suggests that modifications in the structure can enhance antimicrobial efficacy.

Anticancer Activity

Research has identified that derivatives of 3-amino-pyrazine compounds can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis. One derivative demonstrated potent antitumor activity in several cancer cell lines with FGFR abnormalities . The mechanism involves blocking FGFR activation and downstream signaling pathways.

Enzyme Inhibition

The compound has been studied for its potential to inhibit c-Abl tyrosine kinase, which plays a significant role in cell signaling related to growth and differentiation. The inhibition of c-Abl is particularly relevant in the context of CML, where the Bcr-Abl fusion protein drives disease progression . Compounds with similar structures have shown promising results in inhibiting this pathway.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents on the Pyrazine Ring : Varying substituents can enhance or diminish activity against specific targets.
  • Length of Carbon Chains : Increasing chain length on carboxamides has been correlated with increased antibacterial activity .

Properties

IUPAC Name

3-amino-6-iodopyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHZJXAAFQGWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676905
Record name 3-Amino-6-iodopyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244949-61-8
Record name 3-Amino-6-iodopyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 ml of ammonia in water is added under magnetic stirring to 15 g (53.8 mmol) of a solution of methyl 3-amino-6-iodopyrazine-2-carboxylate in 150 ml of methanol. The reaction medium is stirred at 25° C. for 48 hours. After evaporation of the solvents, the precipitate obtained is filtered, rinsed with water and then dried at 50° C. to yield 12.50 g of 3-amino-6-iodopyrazine-2-carboxamide (88%) in the form of a beige solid.
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